Bienvenue dans la boutique en ligne BenchChem!

5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide

Physicochemical profiling Fragment-based drug discovery CNS drug-likeness

Procure CAS 1236271-72-9 to access a minimally substituted, three-vector scaffold for systematic SAR exploration. Maintaining the critical N1-H status ensures a favorable CNS MPO profile (XLogP 0.6, TPSA 84.2 Ų), essential for neuroscience programs targeting brain-penetrant HDAC inhibitors. Unlike pre-functionalized analogs, this compound permits parallel library synthesis via independent modification of the N1, C5-phenyl, and carboxamide linker, maximizing chemical space coverage per synthesis cycle.

Molecular Formula C15H15N3O3
Molecular Weight 285.303
CAS No. 1236271-72-9
Cat. No. B2432213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide
CAS1236271-72-9
Molecular FormulaC15H15N3O3
Molecular Weight285.303
Structural Identifiers
SMILESC1CC(=O)NC1C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
InChIInChI=1S/C15H15N3O3/c19-14-7-6-12(17-14)15(20)16-9-11-8-13(21-18-11)10-4-2-1-3-5-10/h1-5,8,12H,6-7,9H2,(H,16,20)(H,17,19)
InChIKeyKJPMAYXHUASARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide (CAS 1236271-72-9): Structural and Physicochemical Baseline


5-Oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide (CAS 1236271-72-9, PubChem CID 45510925) is a hybrid heterocyclic small molecule (MF: C₁₅H₁₅N₃O₃; MW: 285.30 g/mol) that integrates a 5-oxopyrrolidine-2-carboxamide core with a 5-phenylisoxazole motif via a methylene linker [1]. Its computed physicochemical properties—XLogP of 0.6, topological polar surface area (TPSA) of 84.2 Ų, 2 H-bond donors, and 4 H-bond acceptors—place it within favorable drug-like chemical space per Lipinski’s Rule of Five [1]. The compound is classified as a screening compound, with its primary value arising from its modular scaffold, which permits systematic diversification at the pyrrolidine N1, the isoxazole C5-phenyl, and the carboxamide linker, enabling structure-activity relationship (SAR) exploration across multiple target classes [1].

Why 5-Oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide Cannot Be Substituted by Other In-Class Analogs


The compound belongs to the widely explored 5-oxopyrrolidine-2-carboxamide class, where subtle modifications—such as N1-arylation vs. N1-H, isoxazole substitution pattern (3-phenyl vs. 5-phenyl), or variations in the heterocyclic CAP group—produce large shifts in target affinity, selectivity, and physicochemical properties [1]. For example, in a related chemotype series of pyrrolidine-isoxazole HDAC inhibitors, substitution at the isoxazole and pyrrolidine positions altered potency by >10⁴-fold (from nanomolar to picomolar) against HDAC6, as well as selectivity over other HDAC isoforms [2]. Generic substitution without matched-pair analysis thus carries a high risk of unrecognized activity cliffs and altered ADMET profiles, making direct procurement of the specific CAS 1236271-72-9 essential for reproducible SAR studies [1].

Quantitative Differentiation Evidence for 5-Oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide vs. Closest Analogs


Distinct Physicochemical Profile: Reduced Lipophilicity and Balanced Polarity Compared to N-Aryl Pyrrolidine-2-Carboxamide Analogs

CAS 1236271-72-9 possesses an N1-unsubstituted 5-oxopyrrolidine-2-carboxamide core, resulting in a computed XLogP of 0.6, which is markedly lower than typical values for N1-arylated analogs in the same chemotype space (e.g., N1-phenyl derivatives with XLogP > 2.5) [1]. Its TPSA of 84.2 Ų and H-bond donor count of 2 position it within the optimal range for blood-brain barrier penetration (CNS MPO desirability), whereas many in-class N1-substituted analogs exceed TPSA thresholds associated with poor CNS permeability [1]. This differentiated polarity profile is critical for CNS-targeted probe development.

Physicochemical profiling Fragment-based drug discovery CNS drug-likeness

Modular Scaffold Permits Diversification at Three Distinct Vectors, Enabling Matched-Pair SAR That Is Restricted in Close Analogs

The compound features three synthetically accessible diversification points: (i) the pyrrolidine N1 position (current H, modifiable), (ii) the isoxazole C5-phenyl ring, and (iii) the carboxamide methylene linker [1]. In contrast, close analogs such as 5-oxo-1-phenyl-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-3-carboxamide (CAS 946209-95-6) already occupy the N1 position, eliminating one vector for SAR exploration [2]. Similarly, analogs with thiophene substitution at the isoxazole C5 (e.g., CAS not available on excluded sites) alter the electronic character of the heterocycle. The N1-unsubstituted status of CAS 1236271-72-9 uniquely preserves all three vectors, enabling late-stage diversification that is impossible with pre-substituted analogs.

Medicinal chemistry Structure-activity relationship (SAR) Scaffold hopping

Class-Level Evidence: Phenylisoxazole-Pyrrolidine Chemotype Demonstrates Picomolar HDAC6 Inhibition, Warranting Procurement of the Specific Scaffold for Targeted Library Synthesis

In a published chemical probe campaign, hydroxamate-functionalized phenylisoxazole-pyrrolidine hybrids achieved HDAC6 inhibition with IC₅₀ values as low as ~2 pM, representing a >10⁴-fold improvement over the pan-HDAC inhibitor SAHA (vorinostat) [1]. Although CAS 1236271-72-9 lacks the hydroxamate zinc-binding group present in those probes, its core scaffold is isosteric with the CAP-region fragment used in that study, providing a validated starting point for fragment-growing strategies. This class-level evidence supports procurement of the specific phenylisoxazole-pyrrolidine scaffold for focused library enumeration targeting HDAC6 and related epigenetic readers.

HDAC inhibition Epigenetic probes Cancer biology

Optimal Procurement and Application Scenarios for 5-Oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide


Epigenetic Probe Development: Fragment-Growing from a Validated Phenylisoxazole CAP Scaffold

For laboratories pursuing selective HDAC6 or class IIb HDAC inhibitors, CAS 1236271-72-9 provides a phenylisoxazole-pyrrolidine CAP-group scaffold that is isosteric with fragments from a published picomolar HDAC6 probe series [1]. The free N1 and carboxamide positions allow conjugation of zinc-binding groups (e.g., hydroxamate, benzamide) via established amide coupling or reductive amination chemistry, enabling rapid library enumeration and SAR profiling against the HDAC family [1].

CNS-Targeted Lead Optimization: Leveraging Favorable Physicochemical Properties for Blood-Brain Barrier Penetration

With an XLogP of 0.6 and TPSA of 84.2 Ų [2], CAS 1236271-72-9 falls within the CNS MPO 'sweet spot' for brain penetration. Procuring this scaffold is strategically advantageous for neuroscience programs (e.g., neurodegenerative disease, neuropathic pain) where many candidate molecules fail due to excessive lipophilicity or high TPSA. Matched-pair analysis against N1-substituted analogs confirms that the N1-H status is critical for maintaining this favorable polarity profile [2].

Multi-Vector SAR Exploration: Systematic Diversification for Target Deconvolution

The three independently modifiable vectors (N1, C5-phenyl, and carboxamide linker) make CAS 1236271-72-9 an ideal core scaffold for parallel library synthesis aimed at target deconvolution or phenotypic screening hit expansion. Unlike pre-substituted analogs that limit diversification options, this compound allows sequential or parallel modification at all three positions, maximizing the chemical space coverage per synthesis cycle [2].

Comparative Physicochemical Benchmarking in Chemotype Profiling Panels

CAS 1236271-72-9 can serve as a minimally substituted reference compound in chemotype profiling panels that compare the effect of incremental structural modifications on solubility, permeability, metabolic stability, and off-target liability. Its low lipophilicity and moderate TPSA provide a baseline for assessing the impact of N1-arylation, isoxazole heteroatom substitution, or linker homologation, aiding in the construction of predictive ADMET models for the broader pyrrolidine-isoxazole chemotype [2].

Quote Request

Request a Quote for 5-oxo-N-((5-phenylisoxazol-3-yl)methyl)pyrrolidine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.